Dehydro Lercanidipine-d3 Dehydro Lercanidipine-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209612
InChI:
SMILES:
Molecular Formula: C₃₆H₃₆D₃N₃O₆
Molecular Weight: 612.73

Dehydro Lercanidipine-d3

CAS No.:

Cat. No.: VC0209612

Molecular Formula: C₃₆H₃₆D₃N₃O₆

Molecular Weight: 612.73

* For research use only. Not for human or veterinary use.

Dehydro Lercanidipine-d3 -

Specification

Molecular Formula C₃₆H₃₆D₃N₃O₆
Molecular Weight 612.73

Introduction

Chemical Structure and Properties

Dehydro Lercanidipine-d3 is a stable isotope-labeled compound characterized by the replacement of three hydrogen atoms with deuterium (heavy hydrogen) atoms in the methyl group attached to the nitrogen atom. The compound features a pyridine ring structure as opposed to the dihydropyridine ring found in lercanidipine, hence the "dehydro" prefix.

Physical and Chemical Properties

PropertyValue
Chemical NameDehydro Lercanidipine-d3
CAS Number2714417-15-7
Molecular FormulaC36H36D3N3O6
Molecular Weight612.73 g/mol
Physical AppearanceSolid
StructurePyridine derivative with three deuterium atoms

The compound's chemical structure includes a pyridine core with a 3-nitrophenyl substituent at position 4, methyl groups at positions 2 and 6, and carboxylate groups at positions 3 and 5. The deuterium labeling occurs specifically in the methyl group attached to the nitrogen of the amino side chain .

Relationship to Lercanidipine

Dehydro Lercanidipine-d3 is derived from lercanidipine, which is a calcium channel blocker used in the treatment of hypertension. Lercanidipine belongs to the dihydropyridine class and works by relaxing and opening blood vessels to improve circulation .

Structural Differences

The key structural differences between Dehydro Lercanidipine-d3 and lercanidipine include:

  • Dehydrogenation: The dihydropyridine ring in lercanidipine is replaced by a pyridine ring in Dehydro Lercanidipine-d3, representing the loss of two hydrogen atoms.

  • Deuterium labeling: Three hydrogen atoms are replaced with deuterium atoms in the methyl group attached to the tertiary amine.

These modifications create a compound that is structurally related to lercanidipine but with distinct chemical and spectroscopic properties that make it valuable as an analytical standard.

Synthesis and Production

The synthesis of Dehydro Lercanidipine-d3 involves specialized chemical processes to achieve both the dehydrogenation of the dihydropyridine ring and the selective deuteration of the methyl group.

Synthetic Pathway

While specific synthetic routes are often proprietary, the general approach involves:

  • Starting with lercanidipine or a suitable intermediate

  • Performing oxidation to convert the dihydropyridine to pyridine

  • Conducting deuterium exchange reactions using deuterated reagents

  • Purification to isolate the target compound with high isotopic purity

Applications in Pharmaceutical Research

Dehydro Lercanidipine-d3 serves multiple important functions in pharmaceutical research and development workflows.

Analytical Reference Standard

The compound is primarily used as a reference standard in analytical chemistry, particularly in the quality control of lercanidipine formulations and in pharmacokinetic studies . Its deuterated nature makes it an ideal internal standard for mass spectrometry-based analyses, as it co-elutes with lercanidipine but can be distinguished by its mass difference.

Mass Spectrometry Applications

In liquid chromatography-mass spectrometry (LC-MS) analyses, Dehydro Lercanidipine-d3 offers several advantages:

  • The mass shift caused by deuterium labeling allows clear differentiation from the non-labeled compound

  • Similar chemical behavior to the parent compound ensures comparable extraction efficiency and chromatographic retention

  • Compensation for matrix effects and instrumental variations when used as an internal standard

These properties make it invaluable for quantitative bioanalytical methods developed for pharmacokinetic and bioequivalence studies.

Comparative Analysis with Related Compounds

Understanding the relationship between Dehydro Lercanidipine-d3 and related compounds provides insight into its specific applications and importance in analytical chemistry.

Comparison Table

CompoundMolecular FormulaMolecular Weight (g/mol)Primary Use
Dehydro Lercanidipine-d3C36H36D3N3O6612.73Analytical reference standard
LercanidipineC36H41N3O6611.74Antihypertensive medication
Dehydro LercanidipineC36H39N3O6609.73Impurity standard
Desmethyl Dehydro Lercanidipine-d3C35D3H34N3O6598.703Metabolite/impurity standard
Lercanidipine-d3 HydrochlorideC36H39D3ClN3O6651.21Analytical reference standard

This comparison highlights the structural relationships between these compounds and their specialized applications in pharmaceutical research and quality control .

Analytical Methods for Characterization

Several analytical techniques are employed for the characterization and quality control of Dehydro Lercanidipine-d3.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used to assess the purity of Dehydro Lercanidipine-d3 and to separate it from related compounds. Typical HPLC conditions might include:

  • Reversed-phase column (C18 or similar)

  • Mobile phase consisting of acetonitrile/water with buffer

  • UV detection at wavelengths corresponding to the chromophores in the molecule

  • Gradient elution to separate the compound from potential impurities

Spectroscopic Techniques

Multiple spectroscopic methods provide complementary information about the structure and purity of Dehydro Lercanidipine-d3:

These techniques, used in combination, ensure the identity, purity, and correct isotopic incorporation in the compound.

Research Applications and Current Developments

The applications of Dehydro Lercanidipine-d3 continue to evolve as analytical techniques advance and pharmaceutical research requirements become more sophisticated.

Bioanalytical Method Development

Researchers utilize Dehydro Lercanidipine-d3 in developing and validating sensitive bioanalytical methods for lercanidipine quantification in various matrices, including plasma, urine, and tissue samples. These methods are essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Metabolite Identification

The compound serves as an important tool in identifying and characterizing lercanidipine metabolites in biological systems. By comparing mass spectrometric data from samples containing the deuterated standard, researchers can more confidently assign structures to metabolites and impurities.

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